
奥马帕利拉
描述
Omapatrilat is an experimental antihypertensive agent that was never marketed . It inhibits both neprilysin (neutral endopeptidase, NEP) and angiotensin-converting enzyme (ACE) . The inhibition of NEP elevates natriuretic peptide levels, promoting natriuresis, diuresis, vasodilation, and reductions in preload and ventricular remodeling .
Molecular Structure Analysis
Omapatrilat has a molecular formula of C19H24N2O4S2 and a molar mass of 408.53 g·mol−1 . It’s a small molecule and was developed for investigational purposes .
Chemical Reactions Analysis
Omapatrilat is used to treat hypertension. It’s a vasopeptidase inhibitor that simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat lowers blood pressure by inhibiting the action of the angiotensin converting enzyme (ACE), which causes blood vessels to constrict .
科学研究应用
Omapatrilat: A Comprehensive Analysis of Scientific Research Applications:
Hypertension Management
Omapatrilat is a vasopeptidase inhibitor that has shown promise in the management of hypertension. By inhibiting both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), it works to decrease the effects of angiotensin II while enhancing vasodilator peptides such as ANP, BNP, bradykinin, and adrenomedulin, leading to dilated blood vessels and reduced blood pressure .
Congestive Heart Failure Treatment
In the realm of congestive heart failure treatment, omapatrilat has demonstrated very favorable effects on cardiac function. The drug’s dual inhibition mechanism contributes to reducing preload and ventricular remodeling, which are crucial factors in managing heart failure symptoms .
Ventricular Remodeling Reduction
Omapatrilat’s impact on ventricular remodeling is particularly significant due to its NEP inhibition, which elevates natriuretic peptide levels. This leads to increased sodium excretion in urine and dilation of blood vessels, ultimately contributing to a reduction in ventricular remodeling—a key aspect in the progression of heart failure .
Enhancement of Vasodilator Peptides
The drug’s ability to enhance vasodilator peptides is another unique application. These peptides play a vital role in regulating blood pressure and cardiovascular function. By increasing the levels of ANP, BNP, bradykinin, and adrenomedulin, omapatrilat can improve vascular tone and protect against hypertension-related damage .
Sodium Excretion Increase
Increasing sodium excretion through urine is a critical function of omapatrilat due to its NEP inhibitory action. This process helps in managing fluid balance in patients with hypertension and heart failure, aiding in symptom relief and preventing fluid overload complications .
Blood Vessel Dilation
Omapatrilat contributes to the dilation of blood vessels, which is essential for reducing vascular resistance and lowering blood pressure. This effect is beneficial for patients with hypertension and can also aid in improving blood flow in those with congestive heart failure .
作用机制
Target of Action
Omapatrilat primarily targets two enzymes: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in the regulation of blood pressure and fluid balance in the body .
Biochemical Pathways
The dual inhibition of NEP and ACE by omapatrilat results in a decrease in renin-angiotensin-aldosterone production and an increase in natriuretic peptidase circulation . This dual action disrupts the balance between vasoconstrictive and vasodilative forces, leading to a net effect of vasodilation and reduction in blood pressure .
Pharmacokinetics
安全和危害
Omapatrilat was not approved by the FDA due to safety concerns about its causing angioedema . Side effects include hyperkalemia, cough, hypotension, increased SrCr, and dizziness . In case of exposure, it’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .
属性
IUPAC Name |
(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLSYPNFFBYCZ-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168273 | |
| Record name | Omapatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation. | |
| Record name | Omapatrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Omapatrilat | |
CAS RN |
167305-00-2 | |
| Record name | Omapatrilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167305-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omapatrilat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omapatrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omapatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMAPATRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



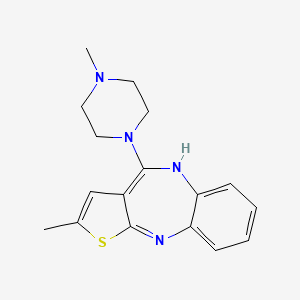
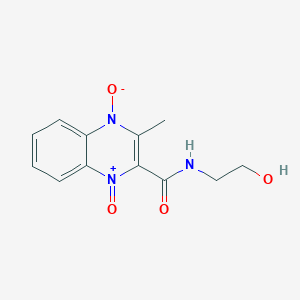
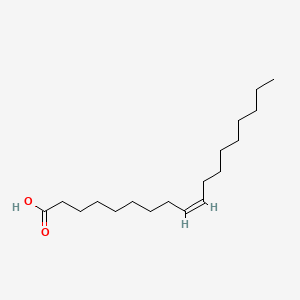

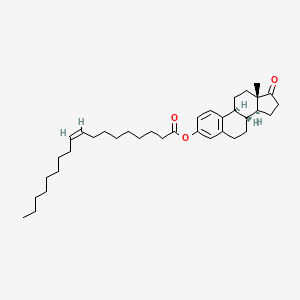
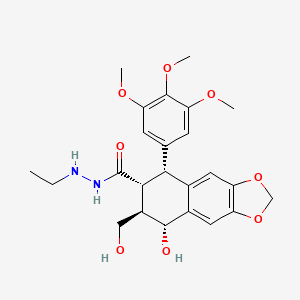
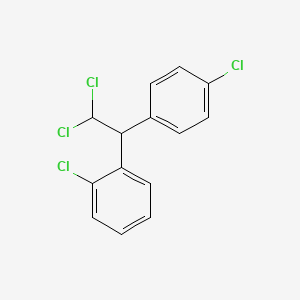
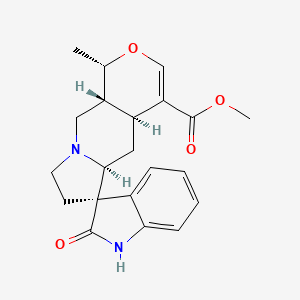
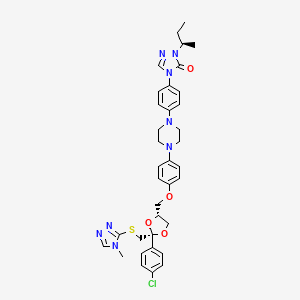
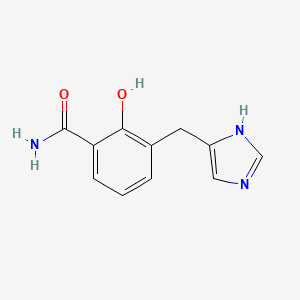

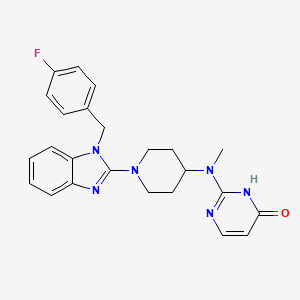
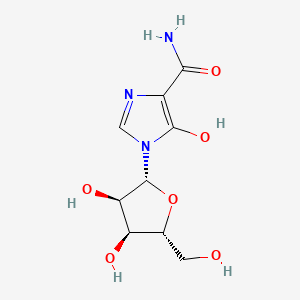
![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)